molecular formula C19H32O B092779 5beta-Androstan-3beta-ol CAS No. 15360-52-8

5beta-Androstan-3beta-ol

Cat. No.: B092779
CAS No.: 15360-52-8
M. Wt: 276.5 g/mol
InChI Key: DJTOLSNIKJIDFF-KYQPOWKGSA-N
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Description

5beta-Androstan-3beta-ol, also known as 3beta-Hydroxy-5beta-androstane, is a steroidal compound that belongs to the class of androgens and derivatives. It is a metabolite of testosterone and is known for its role in various physiological processes, including the regulation of masculine characteristics and effects on scalp and body hair.

Scientific Research Applications

5beta-Androstan-3beta-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of steroidal compounds.

    Biology: The compound is studied for its role in the regulation of androgenic activity and its effects on cellular processes.

    Medicine: Research focuses on its potential therapeutic applications in treating conditions related to androgen deficiency or imbalance.

    Industry: It is used in the synthesis of other steroidal compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The actions of 5beta-Androstan-3beta-ol on the hypothalamo-pituitary–adrenal (HPA) axis are mediated by estrogen receptor beta (ERbeta) which inhibits the PVN response to stressors. In gonadectomized rats, ERbeta agonists reduce CORT and ACTH responses to restraint stress, an effect that is also present in wild-type but not ERbeta-knockout mice .

Safety and Hazards

Specific safety and hazard information for 5beta-Androstan-3beta-ol is not available in the retrieved resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Androstan-3beta-ol typically involves the reduction of androstenedione or testosterone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is carried out in an alcohol solvent, such as ethanol, at room temperature. The product is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using similar reducing agents like sodium borohydride or lithium aluminum hydride (LiAlH4). The reaction conditions are optimized for higher yields and purity, and the product is purified through crystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers. Reagents such as acyl chlorides or alkyl halides are commonly used.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of 5beta-Androstan-3-one.

    Reduction: Formation of 5beta-Androstan-3beta,17beta-diol.

    Substitution: Formation of esters or ethers depending on the substituent used.

Comparison with Similar Compounds

    5alpha-Androstan-3beta-ol: This compound is a stereoisomer of 5beta-Androstan-3beta-ol, differing in the configuration at the C5 position. It has similar androgenic properties but may exhibit different biological activities.

    5alpha-Androstan-3beta,17beta-diol: Another related compound, which is a metabolite of dihydrotestosterone and has been studied for its role in prostate cancer regulation.

Uniqueness: this compound is unique due to its specific configuration and its role as a metabolite of testosterone. Its distinct chemical structure allows it to interact differently with androgen receptors compared to its stereoisomers and other related compounds.

Properties

IUPAC Name

(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTOLSNIKJIDFF-KYQPOWKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508135
Record name (3beta,5beta)-Androstan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15360-52-8
Record name (3beta,5beta)-Androstan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural features of steroids are important for their interaction with human alcohol dehydrogenase 1C*2?

A: The study highlights that a 5β configuration (cis A/B ring fusion) and the presence of either a 3β-hydroxy or 3-keto group appear crucial for steroid interaction with human alcohol dehydrogenase 1C*2. [] This suggests that the enzyme possesses specific binding site requirements for these structural features.

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